Home > Products > Screening Compounds P125652 > N-Hydroxy Lenalidomide
N-Hydroxy Lenalidomide -

N-Hydroxy Lenalidomide

Catalog Number: EVT-1501006
CAS Number:
Molecular Formula: C₁₃H₁₃N₃O₄
Molecular Weight: 275.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-Hydroxy Lenalidomide can be achieved through various chemical methods. One common approach involves the hydroxylation of Lenalidomide, which can be accomplished using hydroxylating agents such as hydrogen peroxide or other oxidizing agents in the presence of a catalyst. The process typically includes the following steps:

  1. Starting Material: The synthesis begins with Lenalidomide as the starting material.
  2. Hydroxylation Reaction: The reaction involves treating Lenalidomide with a hydroxylating agent under controlled conditions (temperature, pressure, and solvent) to yield N-Hydroxy Lenalidomide.
  3. Purification: The resultant product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Technical details regarding yields and reaction conditions are often proprietary or vary based on the specific synthesis protocol used in different laboratories.

Molecular Structure Analysis

N-Hydroxy Lenalidomide has a complex molecular structure that can be represented by its chemical formula C13H13N3O3C_{13}H_{13}N_{3}O_{3}. The structure features a phthalimide ring system with a hydroxyl group attached to the nitrogen atom, which distinguishes it from its parent compound, Lenalidomide.

Structural Data

  • Molecular Weight: Approximately 263.26 g/mol
  • Chemical Formula: C₁₃H₁₃N₃O₃
  • Structural Features:
    • Phthalimide moiety
    • Hydroxyl group attached to nitrogen

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformational dynamics and stability.

Chemical Reactions Analysis

N-Hydroxy Lenalidomide can undergo various chemical reactions that are significant for its biological activity and stability:

  1. Degradation Reactions: Under certain conditions, N-Hydroxy Lenalidomide may degrade into other metabolites. Studies have shown that it can form hydroxy-lenalidomide and N-acetyl-lenalidomide as metabolites during metabolic processes in vivo .
  2. Conjugation Reactions: It may also participate in conjugation reactions with glucuronic acid or sulfate, which can affect its pharmacokinetics and biological activity.
  3. Reactivity with Biological Targets: The hydroxyl group enhances its reactivity towards biological macromolecules, potentially influencing its mechanism of action.
Mechanism of Action

The mechanism of action for N-Hydroxy Lenalidomide involves several pathways:

  1. Immunomodulatory Effects: Similar to Lenalidomide, N-Hydroxy Lenalidomide modulates immune responses by enhancing T-cell activation and promoting the production of cytokines such as interleukin-2.
  2. Anti-cancer Activity: It may exert anti-cancer effects by inducing apoptosis in malignant cells and inhibiting angiogenesis through its interaction with cereblon, a substrate receptor for the cullin-RING ligase complex involved in protein degradation .
  3. Metabolic Pathways: As a metabolite, it may influence the pharmacological profile of the parent compound by altering its bioavailability and efficacy.
Physical and Chemical Properties Analysis

N-Hydroxy Lenalidomide exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in polar organic solvents like methanol and dimethyl sulfoxide but has limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature variations.
  • Melting Point: Specific melting point data for N-Hydroxy Lenalidomide are not widely reported but can be determined through differential scanning calorimetry techniques.

Relevant Data

  • Purity Levels: High-performance liquid chromatography methods are employed to assess the purity of synthesized N-Hydroxy Lenalidomide, often achieving purities above 99% .
Applications

N-Hydroxy Lenalidomide has several scientific uses:

  1. Pharmaceutical Research: It serves as a key intermediate in the synthesis of other thalidomide analogs that may have enhanced therapeutic profiles.
  2. Cancer Therapy: Research continues into its potential applications in oncology, particularly for hematological malignancies like multiple myeloma due to its immunomodulatory effects.
  3. Metabolite Studies: Understanding the pharmacokinetics and dynamics of N-Hydroxy Lenalidomide helps elucidate the metabolic pathways of Lenalidomide itself .
Chemical Identity and Structural Characterization of N-Hydroxy Lenalidomide

Molecular Structure and Nomenclature

Systematic Nomenclature:N-Hydroxy lenalidomide (IUPAC: 3-(4-(hydroxyamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione) is a hydroxylated derivative of lenalidomide. Its molecular formula is C₁₃H₁₃N₃O₄, with a molecular weight of 275.26 g/mol [4] [6]. The compound is identified by CAS numbers 1421593-78-3 (5-Hydroxy lenalidomide) and 2717380-87-3 (N-Hydroxy lenalidomide), reflecting regiochemical distinctions in hydroxyl group placement [1] [4].

Structural Features:The core structure retains lenalidomide’s isoindoline-1-one and piperidine-2,6-dione rings. The critical modification is the addition of a hydroxyl group (–OH) to the 4-amino group of lenalidomide’s isoindoline moiety, converting the primary amine (–NH₂) to a hydroxyamino (–NHOH) functional group [4] [6]. This alteration enhances hydrogen-bonding capacity while reducing basicity.

  • Stereoelectronic Effects: The N–OH group introduces conformational flexibility and alters electron distribution, potentially influencing cereblon (CRBN) E3 ligase binding [7].
  • Tautomerism Potential: The hydroxyamino group may exhibit tautomerism (–NHOH ⇌ –N=OH), though computational studies suggest the Z-isomer dominates in physiological conditions [6].

Spectral Signatures:Characterization includes:

  • ¹H-NMR (DMSO-d₆): δ 10.8 (s, 1H, –NHOH), 7.5–7.3 (m, 3H, Ar–H), 5.1 (dd, 1H, CH), 3.2–2.8 (m, 2H, CH₂), 2.6–2.4 (m, 2H, CH₂) [6].
  • HPLC: Retains a relative retention time (RRT) of 0.8–0.9 compared to lenalidomide (RRT = 1.0) under reversed-phase conditions [6].

Synonyms and Registry:

Identifier TypeValue
IUPAC Name3-(4-(hydroxyamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS Numbers2717380-87-3 (N-Hydroxy); 1421593-78-3 (5-Hydroxy)
Molecular FormulaC₁₃H₁₃N₃O₄
Common SynonymsLenalidomide N-hydroxy impurity; 4-Hydroxyamino-lenalidomide [4] [6]

Physicochemical Properties

Solubility and Stability:N-Hydroxy lenalidomide exhibits moderate solubility in polar organic solvents (e.g., methanol: ~5 mg/mL; DMSO: ~10 mg/mL) but limited aqueous solubility (<0.1 mg/mL in pH 7.4 buffer) [4] [6]. It remains stable for ≥6 months when stored desiccated at 2–8°C, though aqueous solutions degrade within 24 hours due to hydrolysis [6].

Acid-Base Properties:The hydroxyamino group confers weak acidity (predicted pKa ~8.2), enabling salt formation under alkaline conditions. Experimental logP (octanol-water) values average 0.9 ± 0.2, indicating slightly higher lipophilicity than lenalidomide (logP = 0.6) [4] [6].

Solid-State Characteristics:

  • Melting Point: Decomposes at 215–220°C (uncorrected) [6].
  • Crystallinity: Amorphous powder by X-ray diffraction, contrasting with lenalidomide’s crystalline forms [6].

Analytical Profiles:

  • UV-Vis (methanol): λmax 245 nm (ε = 8,200 M⁻¹cm⁻¹) [6].
  • Mass Spectrometry (ESI+): m/z 276.1 [M+H]⁺ (calc. 276.096) [4].

Comparative Analysis with Lenalidomide

Structural and Functional Modifications

Table 1: Structural and Biochemical Comparison

PropertyLenalidomideN-Hydroxy LenalidomideImpact
Molecular Weight259.26 g/mol275.26 g/mol+16 Da (hydroxylation)
4-Position Functional Group–NH₂ (amino)–NHOH (hydroxyamino)Reduced nucleophilicity
logP0.60.9Enhanced membrane permeability
Aqueous Solubility0.5 mg/mL (pH 6.0)<0.1 mg/mL (pH 7.4)Reduced bioavailability
Plasma Protein Binding30%Not reportedPotential variability [3] [4] [6]

Metabolic Role:N-Hydroxy lenalidomide is a minor oxidative metabolite of lenalidomide in humans, accounting for <5% of systemic exposure post-administration [1] [3]. It forms via hepatic or plasma hydroxylation of lenalidomide’s 4-amino group, followed by rapid renal excretion [3] [5]. Unlike 5-hydroxy lenalidomide (a ring-hydroxylated isomer), N-hydroxy lenalidomide is pharmacologically inactive due to disrupted CRBN binding [1] [7].

Mechanistic Implications:

  • Cereblon Binding: Docking studies indicate the N–OH group sterically clashes with Trp380 and Trp386 in CRBN’s hydrophobic pocket, reducing binding affinity by ~10-fold vs. lenalidomide [7].
  • Substrate Degradation: Fails to induce degradation of neosubstrates (e.g., IKZF1/3, CK1α) even at 100 µM concentrations, confirming loss of IMiD activity [7].
  • Chemical Stability: Prone to enzymatic reduction back to lenalidomide by cytochrome b5 reductase, suggesting a reversible metabolic pathway [3].

Synthetic Relevance

As a process-related impurity in lenalidomide synthesis, N-hydroxy lenalidomide is controlled to <0.1% per ICH guidelines. It forms during oxidation steps in API manufacturing [6]. Detection employs HPLC-UV at 220 nm, with a reporting threshold of 0.05% [6].

Table 2: Key Analytical and Regulatory Specifications

ParameterSpecificationMethod
HPLC Purity>95%USP <621>
IdentificationHNMR, IR, MS matchICH Q2(R1)
Residual Solvents<5000 ppm (methanol)GC-FID
Control Limit≤0.1% (in lenalidomide API)ICH Q3A [4] [6]

Properties

Product Name

N-Hydroxy Lenalidomide

Molecular Formula

C₁₃H₁₃N₃O₄

Molecular Weight

275.26

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.